Product packaging for 4-bromo-N-(3-methoxybenzyl)aniline(Cat. No.:)

4-bromo-N-(3-methoxybenzyl)aniline

Cat. No.: B407741
M. Wt: 292.17g/mol
InChI Key: UGFAPWXGAHBIQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of Aniline (B41778) Chemistry

The history of aniline (C₆H₅NH₂) is a cornerstone of modern organic chemistry. trc-leiden.nlwikipedia.org Initially isolated from the destructive distillation of indigo (B80030) in 1826 by Otto Unverdorben, who named it Crystallin, the substance was independently discovered by others under different names, such as kyanol by Friedlieb Runge in 1834 from coal tar. trc-leiden.nlwikipedia.orgmcgill.ca In 1840, Carl Julius Fritzsche obtained an oil from treating indigo with caustic potash, which he named aniline. trc-leiden.nlwikipedia.org It was August Wilhelm von Hofmann who demonstrated in 1843 that these were all the same compound. wikipedia.orgmcgill.ca

A pivotal moment in aniline's history occurred in 1856 when Hofmann's student, William Henry Perkin, accidentally synthesized the first synthetic dye, mauveine, while attempting to synthesize quinine. wikipedia.orge-bookshelf.de This discovery launched the synthetic dye industry, leading to the establishment of major chemical companies like BASF (Badische Anilin- & Soda-Fabrik) and revolutionizing the textile world. trc-leiden.nle-bookshelf.de The Béchamp reduction, developed shortly after, enabled the industrial-scale production of aniline. wikipedia.org The applications of aniline and its derivatives soon expanded beyond dyes into pharmaceuticals, with the development of drugs like acetanilide (B955), and agrochemicals. wikipedia.orge-bookshelf.de

Significance of Bromo-Substituted Aromatic Amines as Synthetic Intermediates

Bromo-substituted aromatic amines, such as 4-bromoaniline (B143363), are highly valuable intermediates in organic synthesis. researchgate.netgoogle.com The presence of a bromine atom on the aromatic ring provides a reactive handle for a wide array of chemical transformations. Bromine is an excellent leaving group in nucleophilic aromatic substitution reactions and, more importantly, serves as a key coupling partner in numerous transition-metal-catalyzed cross-coupling reactions, including the Suzuki, Stille, and Buchwald-Hartwig reactions. acs.orgthieme-connect.com

These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simple precursors. google.com This versatility makes bromo-anilines essential building blocks for the synthesis of pharmaceuticals, agrochemicals, and advanced materials used in organic electronics, such as hole-transporting materials for solar cells and organic light-emitting diodes (OLEDs). rsc.org The amino group's directing effects can also be exploited to achieve regioselective functionalization of the aromatic ring. researchgate.netdoubtnut.com

Role of Benzylamine (B48309) Moieties in Compound Design and Chemical Space

The benzylamine moiety is a privileged scaffold in medicinal chemistry and compound design, appearing in a vast range of biologically active molecules. wikipedia.orgontosight.airug.nl Its structure, consisting of a benzyl (B1604629) group attached to an amine, provides a versatile framework that can be readily modified to explore chemical space and optimize interactions with biological targets. ontosight.ai

Derivatives of benzylamine have demonstrated a wide spectrum of pharmacological activities. wikipedia.orgontosight.ai For instance, they form the basis for anti-emetic drugs used to treat motion sickness, such as cinnarizine (B98889) and meclizine. wikipedia.org Some benzylamines act as monoamine oxidase inhibitors (MAOIs), a class of drugs used to treat depression and hypertension. wikipedia.org The benzylamine core is also a precursor in the synthesis of numerous pharmaceuticals, including the antibiotic moxifloxacin (B1663623) and the antiepileptic drug lacosamide. wikipedia.org The ability of the benzylamine structure to interact with enzymes and receptors makes it a recurring and valuable feature in the development of new therapeutic agents. ontosight.aiontosight.ai

Research Gaps and Objectives for Academic Investigations of 4-bromo-N-(3-methoxybenzyl)aniline

While the constituent parts of this compound—the bromoaniline core and the methoxy-substituted benzylamine group—are well-studied motifs, the specific combination and properties of this particular molecule are not extensively documented in scientific literature. This presents a clear research gap and a defined objective for academic study: to synthesize and comprehensively characterize this compound.

The primary objectives of such an investigation would be:

To develop and optimize a reliable synthetic pathway for the target compound.

To perform full spectroscopic characterization (NMR, IR, MS) to confirm its structure and establish a reference dataset.

To determine its fundamental physicochemical properties.

To evaluate the compound's reactivity, particularly exploring how the interplay between the electron-withdrawing bromine atom, the electron-donating methoxy (B1213986) group, and the secondary amine linkage influences its chemical behavior.

Investigating this molecule provides an opportunity to understand the synergistic or antagonistic effects of its functional groups, contributing valuable data for chemists designing more complex molecules for applications in medicinal chemistry or materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14BrNO B407741 4-bromo-N-(3-methoxybenzyl)aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14BrNO

Molecular Weight

292.17g/mol

IUPAC Name

4-bromo-N-[(3-methoxyphenyl)methyl]aniline

InChI

InChI=1S/C14H14BrNO/c1-17-14-4-2-3-11(9-14)10-16-13-7-5-12(15)6-8-13/h2-9,16H,10H2,1H3

InChI Key

UGFAPWXGAHBIQO-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CNC2=CC=C(C=C2)Br

Canonical SMILES

COC1=CC=CC(=C1)CNC2=CC=C(C=C2)Br

Origin of Product

United States

Synthetic Methodologies for 4 Bromo N 3 Methoxybenzyl Aniline

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org For 4-bromo-N-(3-methoxybenzyl)aniline, the most logical disconnection is at the C-N bond of the secondary amine. This disconnection points to two primary synthetic routes.

The first and most common disconnection breaks the bond between the nitrogen atom and the benzyl (B1604629) carbon. This suggests two precursor synthons: a nucleophilic 4-bromoaniline (B143363) derivative and an electrophilic 3-methoxybenzyl group. A second, less common, disconnection could involve forming the aryl-nitrogen bond, but this is generally a more complex transformation.

Following the primary retrosynthetic disconnection, the key building blocks are identified as 4-bromoaniline and a 3-methoxybenzyl electrophile, or 3-methoxybenzaldehyde (B106831) for a reductive amination pathway.

4-Bromoaniline : This compound is a white to yellowish crystalline solid. chemicalbook.com It can be synthesized through the bromination of aniline (B41778). To achieve para-selectivity and avoid the formation of 2,4,6-tribromoaniline, the amino group of aniline is typically first protected, for example, by reacting it with acetic anhydride (B1165640) to form acetanilide (B955). doubtnut.com The acetanilide is then brominated, and subsequent hydrolysis of the amide group yields 4-bromoaniline. doubtnut.com An alternative route is the reduction of 4-nitrobromobenzene using reagents like iron powder in an acidic medium. ketonepharma.com

3-Methoxybenzaldehyde and 3-Methoxybenzyl Halides : The 3-methoxybenzyl moiety can be introduced as either 3-methoxybenzaldehyde for reductive amination or a 3-methoxybenzyl halide (e.g., chloride or bromide) for direct alkylation. 3-Methoxybenzaldehyde is a commercially available liquid. 3-Methoxybenzylamine, a related precursor, is a primary amine used in various organic syntheses, including the preparation of purine (B94841) derivatives. nbinno.comchemicalbook.com It can be synthesized through methods like the reduction of 3-methoxybenzonitrile (B145857) or from 4-hydroxy-3-methoxybenzylamine hydrochloride. google.com

N-Alkylation Strategies for Aniline Derivatives

The formation of the N-benzyl bond in this compound is a crucial step that can be accomplished via several N-alkylation strategies.

Reductive amination is a highly effective method for forming amines from carbonyl compounds. masterorganicchemistry.com This one-pot reaction involves the initial formation of an imine or iminium ion from the reaction of an amine (4-bromoaniline) and an aldehyde (3-methoxybenzaldehyde), followed by in-situ reduction to the corresponding secondary amine. masterorganicchemistry.comnih.gov

The reaction is typically carried out in the presence of a suitable reducing agent. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are often preferred because they selectively reduce the imine in the presence of the aldehyde. masterorganicchemistry.com The reaction mechanism begins with the nucleophilic attack of the aniline on the aldehyde's carbonyl carbon, forming a hemiaminal intermediate. This is followed by dehydration to yield an imine, which is then reduced. nih.gov The process is often catalyzed by acid. acs.org Studies have shown that a variety of aldehydes and anilines can be successfully coupled using NaBH₄ in the presence of a cation exchange resin like DOWEX(R)50WX8 in solvents such as THF, resulting in high yields of the secondary amine. redalyc.org

Reductive Amination of Benzaldehyde with 4-Bromoaniline
Reducing AgentCatalyst/AdditiveSolventTypical YieldReference
NaBH₄DOWEX(R)50WX8THF93% redalyc.org
H₂Co-containing composites-72-96% researchgate.net
NaBH₄Aquivion-FeCPME/MeOHHigh researchgate.net

Direct N-alkylation involves the reaction of an amine with an alkyl halide. For the synthesis of this compound, this would involve reacting 4-bromoaniline with a 3-methoxybenzyl halide (e.g., 3-methoxybenzyl chloride or bromide). This reaction is a nucleophilic substitution where the nitrogen atom of the aniline acts as the nucleophile.

A significant challenge in the N-alkylation of anilines is controlling over-alkylation, which can lead to the formation of tertiary amines and quaternary ammonium (B1175870) salts. psu.edu However, for many aniline derivatives, selective mono-alkylation can be achieved. Copper-catalyzed methods, for instance, have been shown to be effective for the N-alkylation of various N-nucleophiles with a range of alkyl bromides at room temperature. princeton.edu The choice of base and solvent is critical in these reactions.

Optimization of Reaction Conditions and Catalyst Systems

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions.

The choice of solvent can significantly influence the outcome of N-alkylation and reductive amination reactions. In N-alkylation reactions, aprotic solvents are often more efficient than protic solvents. tsijournals.com For instance, in some cases, a switch in solvent can even alter the chemoselectivity between N-alkylation and C-alkylation of arylamines. acs.org The use of ionic liquids as solvents has also been explored for the N-alkylation of anilines, often leading to improved conversions and selectivities. psu.edu

Role of Transition Metal Catalysis (e.g., Copper-catalyzed Amination)

Transition metal catalysis plays a crucial role in the formation of C-N bonds, a key step in the synthesis of diarylamines like this compound. Copper-catalyzed amination, in particular, has been a subject of significant research.

Copper-catalyzed cross-coupling reactions of anilines with aryl bromides offer a direct route to biaryl amines. Recent advancements have led to the development of a novel copper-catalyzed method for aniline cross-couplings promoted by a 6-hydroxy picolinhydrazide ligand. chemrxiv.org This method is notable for its ability to achieve reactivity at room temperature with aryl bromides, utilizing a methanol/ethanol solvent mixture and a mild, functional group-compatible base like potassium carbonate. chemrxiv.org The use of industrially preferred solvents and bases enhances the practicality and scalability of such processes. chemrxiv.org Catalyst loadings can be as low as 0.5 mol%, highlighting the high catalytic activity of the system. chemrxiv.org

The chemo- and regioselectivity of copper-catalyzed amination are critical, especially in molecules with multiple halogen substituents. For instance, in the amination of bromobenzoic acids, copper catalysis can selectively replace the bromide adjacent to a carboxylic acid moiety. nih.gov This selectivity is also observed where aryl halide bonds located on the aniline ring are not affected during the reaction. nih.gov The electronic nature of the substituents on the aniline can influence the reaction rate, with electron-donating groups generally facilitating the amination. nih.gov

N-heterocyclic carbenes (NHCs) have emerged as highly effective ligands in transition-metal catalysis. rutgers.edu Novel, sterically bulky NHC ligands can be used in a variety of catalytic reactions, including C-Cl Buchwald-Hartwig amination, with good to excellent yields. rutgers.edu These catalysts can activate strong bonds and provide the steric hindrance around the metal center necessary for efficient catalysis. rutgers.edu

Green Chemistry Principles in Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. This involves the development of catalyst-free methods and the consideration of metrics like atom economy and E-factor.

The development of synthetic methods that avoid the use of catalysts and additives is a key goal of green chemistry. While direct catalyst-free methods for the synthesis of this compound are not extensively documented in the provided search results, the broader context of green chemistry points towards the desirability of such approaches. For instance, the synthesis of other nitrogen-containing compounds, such as substituted 2-aminothiazoles, has been achieved in water at ambient temperature without any catalyst. frontiersin.org

Atom economy and the Environmental Factor (E-factor) are key metrics for evaluating the greenness of a chemical process. primescholars.comsheldon.nl Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com The ideal atom economy is 100%, meaning no atoms are wasted as byproducts. rsc.org

The E-factor is the mass ratio of waste to the desired product. sheldon.nl A lower E-factor indicates less waste generation and a more environmentally friendly process. sheldon.nl For example, a reaction with a low E-factor of 0.05 and a high atom economy of 96.40% would be considered an excellent synthesis from a green chemistry perspective. rsc.org

The choice of synthetic route has a significant impact on these metrics. Traditional multi-step syntheses often have poor atom economy and high E-factors due to the use of stoichiometric reagents and the generation of large amounts of waste. rsc.org In contrast, catalytic routes generally offer much-improved atom economy. rsc.org For example, the catalytic synthesis of aniline has an atom economy of 72%, a significant improvement over the traditional Béchamp process with an atom economy of only 35%. rsc.org

The following table illustrates the green chemistry metrics for a hypothetical excellent synthesis, demonstrating the goals of green chemistry in practice.

Green Chemistry MetricValueInterpretation
E-Factor0.05 rsc.orgLow, indicating minimal waste.
Atom Economy (AE)96.40% rsc.orgHigh, indicating high efficiency in converting reactants to product.
Process Mass Intensity (PMI)1.06 rsc.orgClose to the ideal of 1, showing a low mass of materials used per mass of product.
Reaction Mass Efficiency (RME)94.79% rsc.orgHigh, reflecting a high conversion of reactants to product.

Advanced Structural Elucidation of 4 Bromo N 3 Methoxybenzyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment

NMR spectroscopy is the cornerstone for determining the structure of organic compounds in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it is possible to map out the carbon and proton environments within the molecule.

One-Dimensional NMR (¹H, ¹³C, DEPT)

One-dimensional NMR experiments provide fundamental information about the chemical environment, number, and nature of the protons and carbons in the molecule.

¹H NMR: The proton NMR spectrum of 4-bromo-N-(3-methoxybenzyl)aniline would be expected to show distinct signals for each unique proton. The aromatic protons on the 4-bromoaniline (B143363) ring would typically appear as a set of doublets, while the protons on the 3-methoxybenzyl ring would exhibit more complex splitting patterns (singlet, doublet, triplet, or multiplet) depending on their position relative to the methoxy (B1213986) and benzylamine (B48309) groups. Key signals would also include a singlet for the methoxy (-OCH₃) protons and a singlet or doublet for the benzylic methylene (B1212753) (-CH₂-) protons, which may show coupling to the amine proton (-NH-).

¹³C NMR: The carbon-13 NMR spectrum provides a count of the unique carbon atoms. For this compound, this would include signals for the aromatic carbons, the methoxy carbon, and the benzylic methylene carbon. The carbon attached to the bromine atom would appear at a characteristic chemical shift, as would the carbons of the methoxy-substituted ring.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum would only show signals for CH carbons (methine), while a DEPT-135 spectrum would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. This technique is invaluable for confirming the assignments of the benzylic methylene group and the various aromatic CH groups.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data

Note: The following table is a representation of expected data. Actual experimental values may vary based on solvent and instrument conditions.

Atom NumberPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)DEPT-135
4-Bromoaniline Ring
C1-NH-~146No Signal
C2/C6~6.6-6.8 (d)~114Positive
C3/C5~7.2-7.4 (d)~132Positive
C4-Br-~110No Signal
Amine/Methylene Linker
NH~4.0-5.0 (br s)--
CH₂~4.3 (s)~48Negative
3-Methoxybenzyl Ring
C1'-~140No Signal
C2'~6.8-6.9 (m)~113Positive
C3'-OCH₃-~160No Signal
C4'~6.7-6.8 (m)~120Positive
C5'~7.2-7.3 (t)~130Positive
C6'~6.8-6.9 (m)~114Positive
OCH₃~3.8 (s)~55Positive

Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity and Proximity

2D NMR experiments reveal correlations between nuclei, providing definitive proof of the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). It would be used to confirm the connectivity of protons within the two separate aromatic rings. For instance, the COSY spectrum would show cross-peaks between adjacent protons on the 3-methoxybenzyl ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to, allowing for unambiguous assignment of the ¹H and ¹³C signals for all protonated carbons.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a fingerprint of the functional groups present.

Characteristic Absorption Frequencies of Aromatic Amines and Ethers

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands. The N-H stretch of the secondary amine would appear as a moderate band in the region of 3350-3450 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methoxy groups would appear just below 3000 cm⁻¹. The C-N stretching of the aromatic amine would be observed in the 1250-1360 cm⁻¹ range. Crucially, the asymmetric C-O-C stretch of the aryl ether (methoxy group) would produce a strong, characteristic band around 1200-1275 cm⁻¹, and the symmetric stretch would appear near 1000-1075 cm⁻¹. The C-Br stretch would be found at lower frequencies, typically in the 500-600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations often give strong signals in Raman spectra. The symmetric "ring breathing" modes of the substituted benzene (B151609) rings would be particularly prominent.

Interactive Data Table: Characteristic FT-IR Frequencies

Functional GroupVibration TypeExpected Frequency (cm⁻¹)Intensity
Secondary AmineN-H Stretch3350-3450Moderate
Aromatic C-HC-H Stretch3000-3100Moderate
Aliphatic C-HC-H Stretch (CH₂, OCH₃)2850-3000Moderate
Aromatic C=CC=C Stretch1450-1600Moderate-Strong
Aryl EtherAsymmetric C-O-C Stretch1200-1275Strong
Aryl EtherSymmetric C-O-C Stretch1000-1075Moderate
Aromatic AmineC-N Stretch1250-1360Moderate
Aryl HalideC-Br Stretch500-600Moderate-Strong

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Patterns

HRMS provides an extremely accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula.

The expected exact mass of this compound (C₁₄H₁₄BrNO) can be calculated with high precision. The fragmentation pattern observed in the mass spectrum gives further structural information. Common fragmentation pathways would involve cleavage of the benzylic C-N bond, leading to the formation of a 3-methoxybenzyl cation or a 4-bromoaniline radical cation, which would then undergo further fragmentation.

Isotopic Distribution Analysis for Bromine

A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly a 1:1 natural abundance. Consequently, the molecular ion peak (M⁺) in the mass spectrum of this compound will appear as a pair of peaks of almost equal intensity, separated by two mass units (the M⁺ peak and the M+2 peak). This distinctive isotopic pattern provides unambiguous confirmation of the presence of a single bromine atom in the molecule.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

Comprehensive searches of scientific literature and crystallographic databases did not yield specific X-ray crystallography data for the compound this compound. Therefore, a detailed analysis of its solid-state molecular geometry, conformation, and crystal packing based on single-crystal X-ray diffraction is not possible at this time.

Intermolecular Interactions and Crystal Packing

Without experimental crystal structure data for this compound, a definitive description of its intermolecular interactions and crystal packing arrangement remains undetermined. Information regarding hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern the three-dimensional lattice structure is unavailable.

Chemical Reactivity and Derivatization Pathways of 4 Bromo N 3 Methoxybenzyl Aniline

Electrophilic Aromatic Substitution Reactions on the Bromoaniline Moiety

The bromoaniline portion of the molecule is activated towards electrophilic aromatic substitution (EAS) by the strong electron-donating secondary amine group. This group directs incoming electrophiles to the positions ortho and para to itself. Since the para position is already occupied by a bromine atom, electrophilic substitution is expected to occur at the positions ortho to the amine.

Nitration: The nitration of aniline (B41778) and its derivatives is a well-studied reaction. The amino group is a powerful activating group, but its reaction with nitrating mixtures (typically a combination of nitric acid and sulfuric acid) can be complex, often leading to oxidation of the aniline ring and the formation of a significant amount of the meta-isomer due to the protonation of the amine under strongly acidic conditions. To control the reaction and favor the para-product, the amine is often protected, for instance, as an acetamide. masterorganicchemistry.com

For 4-bromo-N-(3-methoxybenzyl)aniline, the secondary amine is a potent ortho-, para-director. The bromine atom is also an ortho-, para-director, albeit a deactivating one. The positions ortho to the amine (C2 and C6) are the most activated sites for electrophilic attack. Therefore, nitration is expected to yield primarily 2-nitro-4-bromo-N-(3-methoxybenzyl)aniline. A recent study on the regioselective nitration of N-alkyl anilines using tert-butyl nitrite (B80452) showed that N-nitroso N-alkyl nitroanilines can be formed in excellent yields. researchgate.net Applying this to the subject compound would likely result in nitration at the C2 position.

Halogenation: Similar to nitration, the halogenation of anilines is rapid due to the activating nature of the amino group. Direct bromination of aniline with bromine water famously leads to the formation of 2,4,6-tribromoaniline. To achieve selective monohalogenation, less reactive reagents or protection of the amino group are typically employed. masterorganicchemistry.com

In the case of this compound, the most activated positions for further halogenation are ortho to the amino group. Halogenation would therefore be expected to occur at the C2 or C6 positions. A study on the regioselective bromination of aromatic amines using lanthanum(III) nitrate (B79036) hexahydrate as a catalyst demonstrated efficient monobromination. google.com Another approach involves biomimetic halogenation catalyzed by tungstate, which shows broad substrate scope and good regioselectivity under mild conditions. nih.gov For N-aryl amides and ureas, a novel method for regioselective ortho-halogenation has been developed via oxidative halodeboronation, highlighting the precise control that can be achieved with modern synthetic methods. chalmers.se

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
ReactionReagentsPredicted Major ProductRationale
NitrationHNO3/H2SO4 (with protection) or tert-Butyl Nitrite2-Nitro-4-bromo-N-(3-methoxybenzyl)anilineThe secondary amine is a strong ortho, para-director, activating the C2 and C6 positions. The para position is blocked.
BrominationN-Bromosuccinimide (NBS), La(NO3)3·6H2O/Br22,4-Dibromo-N-(3-methoxybenzyl)anilineHigh activation from the amine group directs the incoming electrophile to the ortho position.

Nucleophilic Aromatic Substitution Reactions at the Bromine Center

Nucleophilic aromatic substitution (NAS) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged intermediate (Meisenheimer complex). uwindsor.ca The bromoaniline moiety in this compound is electron-rich due to the powerful electron-donating nature of the amino group. Consequently, classical NAS reactions at the bromine-substituted carbon are generally unfavorable and require harsh conditions. researchgate.net The presence of the electron-donating amine group destabilizes the intermediate that would be formed upon nucleophilic attack, making this pathway energetically costly. Therefore, derivatization of this compound via direct nucleophilic displacement of the bromine is not a common synthetic strategy.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom on the aniline ring serves as an excellent handle for a wide array of powerful transition metal-catalyzed cross-coupling reactions. These reactions provide efficient methods for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, allowing for extensive derivatization.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organohalide with an organoboron compound. nih.gov this compound is a suitable aryl halide for this transformation, enabling the formation of a new C-C bond at the C4 position. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov Studies on the Suzuki coupling of other bromoanilines have shown that the reaction proceeds efficiently, although electron-donating groups on the aniline can sometimes slow the rate of oxidative addition to the palladium catalyst. uliege.beresearchgate.net A variety of boronic acids and esters can be used as coupling partners, leading to a diverse range of biaryl and alkyl-aryl products. nih.govnih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Bromoanilines
Aryl Bromide SubstrateBoronic Acid/EsterCatalyst SystemBaseSolventYieldReference
4-Bromoaniline (B143363)Phenylboronic acidPd(PPh3)4K3PO4DMFGood nih.gov
ortho-BromoanilinesVarious boronic estersCataCXium A Pd G3K3PO42-MeTHFGood to Excellent nih.gov
4-Bromo-2,6-dimethylaniline4-tert-Butylphenylboronic acidPd(PPh3)4Na2CO3 (aq)TolueneModerate uliege.be

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine. libretexts.org This reaction is a powerful tool for the synthesis of complex arylamines. nih.gov For this compound, this reaction would involve the coupling of a primary or secondary amine at the C4 position, replacing the bromine atom. This would lead to the formation of N1-(3-methoxybenzyl)-N4-substituted-benzene-1,4-diamines. The reaction is known for its broad scope with respect to both the amine and the aryl halide. libretexts.orgnih.gov The choice of palladium precursor and phosphine (B1218219) ligand is crucial for achieving high yields and can be tailored to the specific substrates. lookchem.com

Several other important transition metal-catalyzed cross-coupling reactions can be employed to functionalize this compound at the bromine position.

Heck Reaction: This palladium-catalyzed reaction couples the aryl bromide with an alkene to form a substituted alkene. chemicalbook.com While the amino group of unprotected anilines can sometimes interfere with the catalyst, successful Heck couplings of bromoanilines have been reported, often using specific catalyst systems or by protecting the amine. researchgate.netacs.org

Sonogashira Reaction: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and typically a copper co-catalyst, to produce an aryl alkyne. beilstein-journals.org It is a highly reliable method for constructing C(sp2)-C(sp) bonds. Sonogashira couplings of bromoanilines have been used to synthesize a variety of functionalized alkynes and as part of cascade reactions to build complex heterocyclic systems. acs.orgfrontiersin.org

Kumada-Tamao-Corriu Coupling: This coupling reaction utilizes a Grignard reagent as the organometallic partner and is typically catalyzed by nickel or palladium. It is a powerful method for forming C-C bonds. Recent studies have described the successful Kumada coupling of unprotected bromoanilines with alkyl Grignard reagents using specially designed palladium-phosphine catalyst systems. nih.govacs.orgacs.orgresearchgate.net

Table 3: Overview of Other Cross-Coupling Reactions for this compound
ReactionCoupling PartnerTypical CatalystProduct TypeKey Considerations
HeckAlkenePd(OAc)2, Pd/CAryl-substituted alkeneAmine protection may be required to avoid catalyst inhibition. researchgate.net
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalystDisubstituted alkyneHighly efficient for C(sp2)-C(sp) bond formation. beilstein-journals.org
Kumada-Tamao-CorriuGrignard reagent (R-MgX)Pd or Ni catalyst with phosphine ligandsAlkyl- or aryl-substituted anilineEffective for coupling with alkyl groups; specific ligands can reduce side reactions. nih.govacs.org

Reactions Involving the Secondary Amine Group

The nitrogen atom in this compound is a nucleophilic center and can readily participate in reactions with various electrophiles. Its reactivity is influenced by the electronic effects of the attached aryl and benzyl (B1604629) groups.

The secondary amine can be readily acylated or sulfonylated to form the corresponding amides and sulfonamides. These reactions are typically carried out by treating the amine with an acyl chloride, anhydride (B1165640), or sulfonyl chloride in the presence of a base to neutralize the acid byproduct.

Acylation: This reaction introduces an acyl group (R-C=O) onto the nitrogen atom. The resulting N-acyl derivatives are important precursors for various pharmaceuticals and fine chemicals. For example, reaction with acetyl chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270) would yield N-(4-bromophenyl)-N-(3-methoxybenzyl)acetamide. This transformation converts the basic amine into a neutral amide, which can alter the molecule's biological activity and physicochemical properties.

Sulfonylation: Similarly, sulfonylation involves the reaction of the amine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) to produce a sulfonamide. Sulfonamides are a critical class of compounds, well-known for their therapeutic applications. The reaction to form N-(4-bromophenyl)-N-(3-methoxybenzyl)-4-methylbenzenesulfonamide is a typical example of this conversion.

A summary of representative acylation and sulfonylation reactions is presented in Table 1.

Table 1: Examples of Acylation and Sulfonylation Reactions

Reagent Product Product Class
Acetyl chloride N-(4-bromophenyl)-N-(3-methoxybenzyl)acetamide Amide
Benzoyl chloride N-(4-bromophenyl)-N-(3-methoxybenzyl)benzamide Amide
Methanesulfonyl chloride N-(4-bromophenyl)-N-(3-methoxybenzyl)methanesulfonamide Sulfonamide

One significant pathway is the Pictet-Spengler reaction. Although this reaction typically involves a β-arylethylamine, analogous acid-catalyzed cyclizations of N-benzylanilines can lead to tetrahydroisoquinoline-like structures or other fused systems, particularly when the aromatic rings are activated. For this compound, intramolecular electrophilic substitution onto the electron-rich methoxybenzyl ring or the bromophenyl ring could be induced under acidic conditions, potentially after reaction with an aldehyde or ketone to form an intermediate iminium ion.

Furthermore, the diarylamine-like structure is a precursor for phenothiazine (B1677639) synthesis. Reaction with elemental sulfur in the presence of a catalyst like iodine can induce a double cyclization to form a substituted phenothiazine, a core structure in many antipsychotic drugs.

Oxidation and Reduction Pathways of the Aromatic Moieties

The two aromatic rings in this compound exhibit different susceptibilities to oxidation and reduction due to their distinct substituents.

Oxidation: The molecule is generally stable to mild oxidizing agents. However, under more forceful conditions, oxidation can occur. The benzyl C-N bond can be susceptible to oxidative cleavage. Furthermore, the electron-rich methoxybenzyl ring is more prone to oxidation than the electron-deficient bromophenyl ring. Strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide could potentially oxidize the benzylic methylene (B1212753) group to a carbonyl, forming an amide, or cleave the ring altogether under harsh conditions.

Reduction: Reduction reactions offer several synthetic pathways. The bromine atom can be selectively removed via catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source like H₂ gas or ammonium (B1175870) formate. This debromination reaction would yield N-(3-methoxybenzyl)aniline. Alternatively, harsher reducing conditions, such as high-pressure hydrogenation over a rhodium or ruthenium catalyst, could lead to the saturation of one or both aromatic rings to form cyclohexyl derivatives. The specific outcome depends heavily on the choice of catalyst, solvent, and reaction conditions.

A summary of potential reduction products is shown in Table 2.

Table 2: Potential Reduction Pathways and Products

Reaction Type Reagent/Catalyst Major Product
Debromination H₂, Pd/C N-(3-methoxybenzyl)aniline

Advanced Academic Applications of 4 Bromo N 3 Methoxybenzyl Aniline and Its Derivatives

Precursors in Multi-Step Organic Synthesis of Complex Molecules

The reactivity of the aryl bromide and the N-benzylamine moiety allows for the construction of intricate molecular architectures, including analogs of natural products and complex polycyclic systems.

While direct total syntheses of natural products using 4-bromo-N-(3-methoxybenzyl)aniline are not extensively documented, its structural motifs are present in various bioactive compounds. The N-benzyl aniline (B41778) framework is a key component in numerous pharmaceuticals and natural product derivatives. The bromo- and methoxy-substituents offer valuable handles for synthetic transformations to build analogs of naturally occurring molecules. For instance, bromophenols, which share the bromo-aromatic feature, are found in marine life and exhibit significant antioxidant properties. The synthesis of natural bromophenols often involves the manipulation of benzyl (B1604629) bromides and subsequent functional group interconversions, highlighting the potential of bromo-functionalized benzylamines as starting materials for complex natural product analogs. nih.gov

The synthesis of N-benzylic heterocycles, a common motif in pharmaceuticals, can be achieved through cross-coupling reactions of aryl bromides. nih.gov This suggests that this compound could serve as a precursor to a wide range of heterocyclic structures with potential biological activity. The general synthetic route to N-benzyl-2-bromoaniline, a related compound, involves the reduction of an anilide, a common transformation in organic synthesis. chemicalbook.com

Table 1: Potential Synthetic Transformations for Natural Product Analog Synthesis

Functional Group Potential Reaction Resulting Structure Relevance
Aryl Bromide Suzuki Coupling Biaryl Compound Core of many bioactive molecules
Aryl Bromide Buchwald-Hartwig Amination Di- or Tri-arylamine Common in pharmaceuticals
N-H of secondary amine Acylation/Alkylation Substituted Amine Modification of biological activity

Polycyclic aromatic hydrocarbons (PAHs) are a class of compounds with significant interest in materials science and electronics. researchgate.net The synthesis of PAHs often involves annulation reactions, where smaller aromatic rings are fused together. Palladium-catalyzed [3+3] annulation is a modern method for constructing PAHs from smaller aromatic fragments. rsc.org The bromo-substituted ring of this compound makes it a suitable candidate for such cross-coupling reactions, where it could serve as one of the aromatic building blocks.

Furthermore, the aniline moiety is a versatile precursor for the synthesis of nitrogen-containing heterocycles. impactfactor.orgbeilstein-journals.org Through intramolecular cyclization reactions, often catalyzed by transition metals, the N-benzyl aniline structure can be transformed into various fused heterocyclic systems. For example, the synthesis of P-containing PAHs has been achieved through alkyne annulation reactions, demonstrating the versatility of annulation strategies in creating novel polycyclic systems. nsf.gov

Ligands in Homogeneous and Heterogeneous Catalysis

The nitrogen atom in this compound can act as a Lewis base, allowing it and its derivatives to function as ligands in coordination chemistry. The electronic and steric properties of the ligand can be fine-tuned by the substituents on the aromatic rings.

While this compound itself is not chiral, it can be used as a scaffold to synthesize chiral ligands for asymmetric catalysis. Introduction of a chiral center, for instance, in the benzylic position or by derivatization of the aniline nitrogen with a chiral auxiliary, could lead to a new class of chiral ligands. N-heterocyclic carbenes (NHCs) are a prominent class of ligands in homogeneous catalysis, and their effectiveness is often enhanced by their steric bulk and strong σ-donating properties. universiteitleiden.nltdx.cat Similarly, the N-benzyl aniline framework can be modified to create sterically demanding ligands that can influence the stereochemical outcome of a catalytic reaction.

The nitrogen atom of the secondary amine in this compound can coordinate to a variety of transition metals, forming complexes that can act as catalysts. tcd.ieucj.org.ua The electronic properties of the metal center can be modulated by the electron-donating or -withdrawing nature of the substituents on the ligand. The methoxy (B1213986) group is an electron-donating group, which increases the electron density on the nitrogen atom, potentially enhancing its coordination ability. Conversely, the bromo group is electron-withdrawing, which can also influence the electronic environment of the metal center.

N-Aryl or N-benzyl imines have been successfully hydrogenated to the corresponding amines using a Ru-CNC pincer complex, demonstrating the role of N-substituted amines and their derivatives in catalytic transformations. mdpi.com This highlights the potential for complexes of this compound to participate in similar catalytic cycles.

Table 2: Potential Catalytic Applications of Metal Complexes with this compound Derivatives as Ligands

Metal Potential Reaction Type Example
Palladium Cross-Coupling Reactions Suzuki, Heck, Buchwald-Hartwig
Ruthenium Hydrogenation, Metathesis Hydrogenation of imines and ketones
Copper Oxidation, Azide-Alkyne Cycloaddition Oxidation of alcohols

Scaffolds for Material Science Applications

The aromatic nature and the presence of functional groups that can be further elaborated make this compound and its derivatives interesting candidates for the development of new organic materials.

Organic nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. The synthesis of 4-bromo-4'-chloro benzylidene aniline, a related compound, and the investigation of its third-order nonlinear optical properties underscore the potential of substituted anilines in this field. researchgate.net The extended π-conjugation in such molecules, which can be achieved through polymerization or the formation of larger polycyclic systems from this compound, is a key requirement for NLO properties.

Furthermore, the aniline backbone is a fundamental unit in conducting polymers. Polymerization of aniline and its derivatives can lead to materials with interesting electronic and optical properties. The bromo and methoxy substituents on this compound offer sites for modifying the properties of such polymers, for example, by influencing their solubility, conductivity, and morphology.

Monomers for Polymer Synthesis

The aniline moiety within this compound makes it a suitable candidate as a monomer for the synthesis of substituted polyanilines. Polyaniline and its derivatives are a prominent class of conducting polymers, valued for their straightforward synthesis, environmental stability, and tunable electronic properties. worldscientific.com However, the practical application of polyaniline is often limited by its poor solubility, which complicates processing. worldscientific.com To enhance solubility and modify its properties, aniline can be copolymerized with substituted monomers like bromoanilines. worldscientific.com

The synthesis of copolymers such as poly(aniline-co-o-bromoaniline) is typically achieved through chemical oxidative polymerization. researchgate.networldscientific.com This process generally involves dissolving the aniline and bromoaniline monomers in an acidic medium, such as hydrochloric acid (HCl), and initiating polymerization with an oxidant like ammonium (B1175870) persulfate. worldscientific.com The reaction is usually conducted at low temperatures (0–5°C) to control the polymerization rate and ensure the formation of a desirable polymer structure. worldscientific.com By adjusting the molar ratios of the aniline and bromoaniline monomers, copolymers with varying compositions (e.g., 1:1, 1:2, 2:1) can be prepared. worldscientific.comworldscientific.com This compositional control allows for the fine-tuning of the resulting polymer's properties, including solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and N-methyl-2-pyrrolidone (NMP), as well as its electrical conductivity. worldscientific.com The introduction of the bromo-substituent along the polymer backbone alters the electronic and morphological characteristics of the material, which can be characterized by techniques such as FTIR and UV-Visible spectroscopy. worldscientific.com The resulting copolymers are often investigated for their potential as organic semiconductor materials. worldscientific.com

Building Blocks for Organic Electronics (e.g., Hole-Transporting Materials, Luminescent Materials)

The unique electronic characteristics of the this compound scaffold make its derivatives promising building blocks for materials used in organic electronic devices.

Hole-Transporting Materials (HTMs)

In the field of photovoltaics, particularly perovskite solar cells (PSCs), hole-transporting materials (HTMs) are essential components that facilitate the efficient extraction and transport of positive charge carriers (holes) from the perovskite absorber layer to the electrode. nih.gov Derivatives of triphenylamine (B166846) (TPA) are among the most widely explored compounds for HTM applications. nih.gov The core structure of this compound is a precursor to these more complex TPA-like molecules.

An ideal HTM should possess several key properties:

Energy Level Alignment : Its Highest Occupied Molecular Orbital (HOMO) energy level must be well-aligned with the valence band of the perovskite to ensure efficient hole extraction. nih.gov

Hole Mobility : A high hole mobility is required for effective charge transport, minimizing recombination losses. nih.gov

Stability : The material should have good thermal and photochemical stability and exist in an amorphous state with a high glass transition temperature to prevent crystallization and ensure the long-term durability of the solar cell. nih.gov

The synthesis of advanced HTMs often involves incorporating the substituted aniline framework into larger, more complex structures, sometimes with a central spirobifluorene core or other twisted molecular designs, to achieve these properties. rsc.orgresearchgate.net These larger molecules are designed to be hydrophobic, which helps protect the moisture-sensitive perovskite layer, thereby improving the stability of the device. chemborun.com

Luminescent Materials

Luminescent materials are substances that emit light in response to excitation, a phenomenon known as photoluminescence. iscientific.orgsemanticscholar.org This process involves the absorption of energy (e.g., from UV light), which excites electrons to higher energy states, followed by the emission of photons as the electrons return to their ground state. iscientific.org Organic molecules, including derivatives of substituted anilines, are a key class of luminescent materials. iscientific.org

The photophysical properties of these organic molecules, such as the color (wavelength) and type of emitted light (fluorescence or phosphorescence), can be precisely tuned by modifying their chemical structure. nih.gov Introducing different substituent groups onto the aromatic rings, as seen in the this compound structure, can significantly alter the electronic states of the molecule. nih.gov This structural modification allows for the systematic design of materials with specific luminescent properties for applications in devices like organic light-emitting diodes (OLEDs). worldscientific.com

Probes for Mechanistic Studies in Chemical Biology (In Vitro Studies)

Derivatives based on the this compound structure serve as valuable tools for investigating the mechanisms of biological processes at the molecular level. Their ability to be systematically modified allows for the exploration of structure-activity relationships (SAR) in enzyme inhibition and receptor binding.

Enzyme Inhibition Mechanism Studies (e.g., Tyrosinase)

Tyrosinase is a copper-containing enzyme that plays a critical role in melanogenesis (the production of melanin) and the enzymatic browning of fruits and vegetables. nih.gov As a result, inhibitors of this enzyme are of great interest in the cosmetic, medicinal, and food industries. nih.gov Derivatives of aniline are among the various classes of compounds studied as tyrosinase inhibitors. mdpi.com

In vitro kinetic studies are employed to elucidate the mechanism by which these compounds inhibit enzyme activity. The primary types of reversible inhibition include:

Competitive Inhibition : The inhibitor binds to the active site of the free enzyme, competing with the substrate.

Non-competitive Inhibition : The inhibitor binds to a site other than the active site, affecting both the free enzyme and the enzyme-substrate complex. nih.gov

Mixed Inhibition : The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. nih.gov

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex. nih.gov

The type of inhibition and the inhibitor's potency (often quantified by the IC50 value) can be determined using graphical methods like the Lineweaver-Burk plot. researchgate.net Research has shown that the nature and position of substituents on the inhibitor molecule are crucial. For example, studies on anilino-1,4-naphthoquinone derivatives revealed that the introduction of a bromine atom onto the aniline moiety could enhance anti-tyrosinase activity. nih.gov The presence and location of hydroxyl groups can also play a vital role in inhibitory potency, with some hydroxy-substituted derivatives showing excellent activity. tandfonline.com These mechanistic studies, which explore how structural modifications impact kinetic parameters, provide a deeper understanding of the molecular interactions between the inhibitor and the enzyme's active site. mdpi.comnih.gov

Inhibitory Activity of Selected Aniline and Related Derivatives Against Mushroom Tyrosinase
Compound DerivativeSubstituentsIC50 (µM)Inhibition TypeReference
Anilino-1,4-naphthoquinone-Br on aniline, -Cl on naphthoquinone138 ± 6.07Not Specified nih.gov
Anilino-1,4-naphthoquinone-COCH3 on aniline, -Cl on naphthoquinone111.95 ± 9.18Not Specified nih.gov
(E)-N-substituted benzylidene-aniline4-((4-hydroxyphenylimino)methyl)benzene-1,2-diol17.22Non-competitive mdpi.com
Hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethylortho and para -OH on cinnamic acid phenyl ring0.0089Irreversible tandfonline.com
Kojic Acid (Standard)-16.69Not Specified tandfonline.com

Receptor Binding Mechanism Studies (e.g., Antiviral)

The 4-bromoaniline (B143363) moiety is a key structural component in the design of novel bioactive molecules, including those with antiviral properties. Pyrazole and its derivatives are known to exhibit a wide spectrum of biological activities, including antiviral effects. nih.govnih.gov The synthesis of complex heterocyclic compounds often utilizes building blocks like 4-bromoaniline.

In one study, a series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)aniline derivatives were synthesized and evaluated for their antiviral activity against a broad panel of DNA and RNA viruses. Several of these compounds incorporated a 4-bromoaniline group. The antiviral tests determined the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC50), which is the concentration that causes death to 50% of host cells. The ratio of these two values (CC50/EC50) gives the selectivity index (SI), a measure of the compound's therapeutic window.

Antiviral Activity of a 4-Bromoaniline Pyrazole Derivative
CompoundVirusEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
4-Bromo-N-[(3-(4-bromophenyl)-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl]anilineYellow Fever Virus (YFV)1.5 ± 0.1>100>67 frontiersin.org
Dengue Virus type 2 (DENV-2)2.9 ± 0.3>100>34 frontiersin.org

Furthermore, pyrazole-based compounds have been investigated for their ability to bind to specific cellular receptors. For instance, pyrazol-4-yl-pyridine derivatives have been studied as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine (B1216132) receptor. nih.gov Radioligand binding assays are used to quantify the affinity of these compounds for the allosteric site on the receptor and to understand how they modulate the binding of the natural ligand, acetylcholine. nih.gov Such studies demonstrate how derivatives built from aniline precursors can be used as chemical probes to explore the complex mechanisms of receptor binding and signal modulation. nih.gov

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes and Methodologies

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For the synthesis of N-aryl benzylamines like 4-bromo-N-(3-methoxybenzyl)aniline, future research could focus on moving beyond traditional multi-step procedures.

One promising avenue is the advancement of "hydrogen borrowing" or acceptorless dehydrogenative coupling reactions . These methods utilize alcohols and amines as starting materials over heterogeneous catalysts, often based on copper or other earth-abundant metals, to form C-N bonds with water as the primary byproduct. researchgate.netrug.nl Such a strategy would offer a green alternative to classical reductive amination, which often relies on stoichiometric and less environmentally friendly reducing agents.

Another area for development is the use of dynamic imine chemistry . Tandem reactions involving the in-situ formation and reaction of imines from readily available anilines and benzylamines can lead to complex nitrogen-containing heterocycles under mild, catalyst-free conditions. Current time information in Bangalore, IN.whiterose.ac.uk Exploring these pathways could lead to one-pot syntheses of derivatives of this compound.

Furthermore, palladium-catalyzed C-N cross-coupling reactions remain a powerful tool for the synthesis of diarylamines. acs.org Future work could focus on developing more active and stable catalyst systems with lower catalyst loadings, particularly for substrates with varied electronic properties like the title compound.

Exploration of Advanced Catalytic Applications and Ligand Design

Future research could involve the synthesis of palladacycle complexes derived from this compound. Such complexes have shown high activity in cross-coupling reactions, including the Suzuki and Stille reactions, even with challenging aryl chloride substrates. arabjchem.org The electronic nature of the aniline (B41778) and benzyl (B1604629) moieties can be fine-tuned to modulate the activity and stability of the resulting catalyst.

Moreover, the development of ruthenium complexes incorporating ligands based on N-heterocycles derived from this aniline could be explored for applications in dehydrogenation, oxidation, and hydrogenation reactions. rsc.org The ability of the bromo- and methoxy- groups to influence the electron density at the metal center could lead to catalysts with enhanced selectivity and efficiency.

The design of bisphosphine ligands derived from functionalized anilines is another area of interest. These ligands are crucial in nickel-catalyzed C-N cross-coupling reactions, and the specific substitution pattern of this compound could offer unique steric and electronic advantages. google.com

Deeper Insights into Electronic Structure and Reactivity through Advanced Computational Methods

While experimental work provides tangible outcomes, computational chemistry offers a powerful lens to understand the underlying principles governing the behavior of molecules. For this compound, advanced computational methods can provide deep insights into its electronic structure and reactivity, guiding future experimental design.

Density Functional Theory (DFT) calculations can be employed to model the geometric and electronic properties of the molecule. researchgate.net Such studies can elucidate the influence of the bromo and meta-methoxy substituents on the electron distribution, bond lengths, and angles, as well as the rotational barriers around the C-N bonds, which can be significant in diarylamines. mdpi.com

Frontier Molecular Orbital (FMO) analysis , including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can predict the molecule's reactivity and potential for use in electronic materials. researchgate.net The calculated band gap can also provide an indication of its nonlinear optical (NLO) properties. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps can visualize the charge distribution and predict sites susceptible to electrophilic and nucleophilic attack, offering guidance for the synthesis of new derivatives. researchgate.net Time-dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectra, which can be correlated with experimental data.

Design and Synthesis of Structurally Diversified Derivatives with Enhanced Functionality

The presence of the bromine atom in this compound is a key feature that allows for extensive structural diversification through various cross-coupling reactions. This opens up a vast chemical space for the design and synthesis of new functional molecules.

Future research can focus on utilizing the bromo-substituent in Suzuki-Miyaura cross-coupling reactions to introduce a wide array of aryl, heteroaryl, alkenyl, and alkyl groups. thieme-connect.com This would allow for the creation of a library of derivatives with tailored electronic and steric properties. For instance, coupling with boronic acids containing additional functional groups could lead to molecules with potential applications in medicinal chemistry or materials science. acs.org

The aniline nitrogen can also be a site for further functionalization. For example, Buchwald-Hartwig amination could be used to introduce additional aryl or heteroaryl groups, leading to complex triarylamines. These structures are of significant interest as hole-transporting materials in organic electronic devices. researchgate.net

The synthesis of azaspirocycles from derivatives of this compound represents another exciting direction. Azaspiro[4.5]trienones, for example, have shown promise as scaffolds for anticancer drug development.

The following table outlines potential derivatives and the synthetic strategies that could be employed:

Derivative TypeSynthetic StrategyPotential Application
Biaryl anilinesSuzuki-Miyaura coupling at the bromine positionLiquid crystals, functional polymers
TriarylaminesBuchwald-Hartwig amination at the nitrogenHole-transporting materials in OLEDs and solar cells
N-heterocyclesIntramolecular cyclization reactionsMedicinal chemistry, agrochemicals
AzaspirocyclesMulti-component reactions followed by cyclizationAnticancer agents

Integration into Supramolecular Chemistry and Nanotechnology (if applicable to compound's structural motifs)

The structural motifs present in this compound, namely the aromatic rings and the secondary amine capable of hydrogen bonding, suggest its potential for integration into the fields of supramolecular chemistry and nanotechnology.

The ability of N-H and aromatic C-H groups to participate in hydrogen bonding and π-π stacking interactions is fundamental to the construction of supramolecular assemblies. Future research could investigate the self-assembly of this compound and its derivatives into well-defined supramolecular structures such as organogels. The interplay of hydrogen bonding, π-stacking, and halogen bonding (from the bromine atom) could lead to novel soft materials with interesting properties.

In the realm of nanotechnology, diarylamine derivatives are being explored as components of functional nanomaterials . For example, they can serve as building blocks for hole-transporting materials in perovskite solar cells and solid-state dye-sensitized solar cells. researchgate.net The specific electronic properties imparted by the bromo and methoxy (B1213986) groups in the title compound could be advantageous in tuning the energy levels and charge transport properties of these materials.

Furthermore, the use of related aniline derivatives in the synthesis of transition metal oxide nanoparticles as catalysts for organic reactions highlights another potential application. The aniline can act as a capping agent or a precursor that influences the size, shape, and catalytic activity of the resulting nanoparticles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.